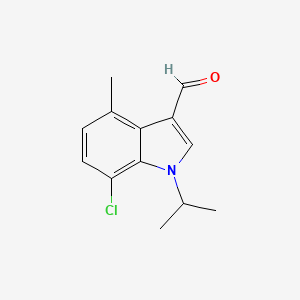

7-Chlor-1-Isopropyl-4-methyl-1H-indol-3-carbaldehyd

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are used for the treatment of various disorders in the human body, including cancer cells and microbes .

Molecular Structure Analysis

Indoles have a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen

Pharmakologie

Indolderivate sollen ein breites Spektrum pharmakologischer Aktivitäten besitzen. Sie können als Inhibitoren für Enzyme wie Aldose-Reduktase (ALR2) und Aldehyd-Reduktase (ALR1) wirken, die an diabetischen Komplikationen beteiligt sind .

Anti-HIV-Forschung

Einige neuartige Indolyl- und Oxochromenylxanthenonderivate haben sich in Molekül-Docking-Studien als potenzielle Anti-HIV-Mittel erwiesen .

Pflanzenbiologie

Indol-3-essigsäure, ein Pflanzenhormon, das aus dem Abbau von Tryptophan in höheren Pflanzen gewonnen wird, deutet darauf hin, dass Indolderivate eine Rolle beim Pflanzenwachstum und der Entwicklung spielen .

Krebsbehandlung

Indolderivate werden aufgrund ihrer biologisch aktiven Eigenschaften für ihre Anwendung bei der Behandlung von Krebszellen untersucht .

Antibakterielle Aktivität

Diese Verbindungen haben auch Aufmerksamkeit für ihre Verwendung gegen Mikroben auf sich gezogen, was zur Entwicklung neuer antimikrobieller Wirkstoffe beiträgt .

Neurologische Störungen

Es gibt laufende Forschungsarbeiten zur Verwendung von Indolderivaten zur Behandlung verschiedener Arten von Störungen im menschlichen Körper, einschließlich neurologischer Erkrankungen .

Wirkmechanismus

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown affinity for binding with certain receptor proteins, potentially modulating their signaling pathways .

Cellular Effects

The effects of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and cell survival . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are crucial for signal transduction . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress . In in vivo studies, the long-term effects include potential toxicity at higher concentrations, which necessitates careful monitoring of dosage .

Dosage Effects in Animal Models

The effects of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .

Transport and Distribution

The transport and distribution of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the cytoplasm, it can modulate signaling pathways and metabolic activities .

Eigenschaften

IUPAC Name |

7-chloro-4-methyl-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-9(3)4-5-11(14)13(12)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJHOVAEJZHEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CN(C2=C(C=C1)Cl)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

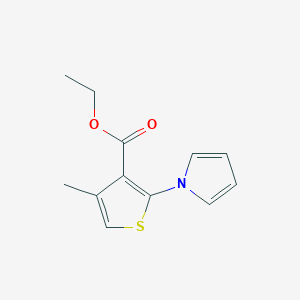

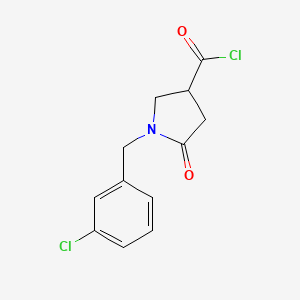

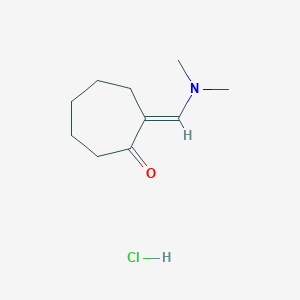

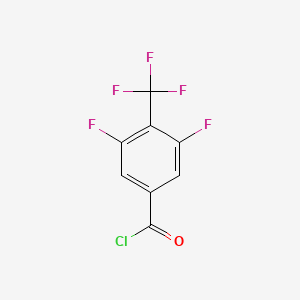

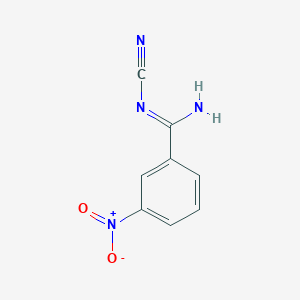

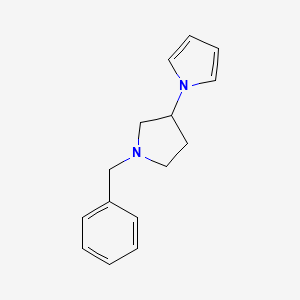

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)

![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)